RWJ-56110

Vue d'ensemble

Description

RWJ-56110 est un inhibiteur puissant et sélectif, de type mimétique peptidique, du récepteur activé par la protéase 1 (PAR-1). Il est reconnu pour sa capacité à inhiber l'activation et l'internalisation du PAR-1, sans affecter d'autres récepteurs activés par la protéase tels que PAR-2, PAR-3 ou PAR-4 . Ce composé a été largement étudié pour son rôle dans l'inhibition de l'agrégation plaquettaire et de l'angiogenèse, ce qui en fait un outil précieux dans la recherche scientifique.

Applications De Recherche Scientifique

RWJ-56110 has a wide range of scientific research applications, including:

Chemistry: Used as a selective inhibitor in studies involving protease-activated receptors.

Biology: Employed in research on platelet aggregation and angiogenesis.

Medicine: Investigated for its potential therapeutic applications in treating thrombosis and restenosis.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mécanisme D'action

Target of Action

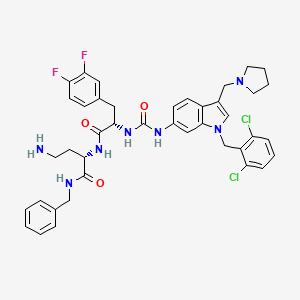

RWJ-56110, also known as (2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide, is a potent, selective, peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1) . PAR-1 is a G protein-coupled receptor activated by the proteolytic cleavage of its N-terminal extracellular domain .

Mode of Action

This compound inhibits the activation and internalization of PAR-1 . It blocks the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin . It shows no effect on PAR-2, PAR-3, or PAR-4 .

Biochemical Pathways

The inhibition of PAR-1 by this compound affects several biochemical pathways. It inhibits thrombin-induced proliferation of RASMCs . It also blocks thrombin’s action with RASMC calcium mobilization, as well as with HMVEC and HASMC calcium mobilization . Furthermore, it inhibits DNA synthesis of endothelial cells in a thymidine incorporation assay .

Pharmacokinetics

The salt form, this compound dihydrochloride, usually has better water solubility and stability .

Result of Action

This compound has several molecular and cellular effects. It inhibits angiogenesis and blocks the formation of new vessels in vivo . It also induces cell apoptosis . In endothelial cells, it inhibits growth dose-dependently , reduces DNA synthesis , and has an inhibitory effect on cell cycle progression .

Action Environment

The effect of this compound can be influenced by the environment in which it is applied. For instance, when endothelial cells are stimulated by FBS (final concentration 4%), the inhibitory effect of this compound on Erk1/2 activation is reduced . Also, when endothelial cells are in a quiescent state (100% confluent), the inhibitory effect of PAR-1 antagonists is much less pronounced .

Analyse Biochimique

Biochemical Properties

RWJ-56110 interacts with the Protease-Activated Receptor 1 (PAR-1), a family of G protein-coupled receptors activated by the proteolytic cleavage of their N-terminal extracellular domain . It inhibits the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin, while being quite selective relative to collagen and the thromboxane mimetic U46619 .

Cellular Effects

This compound has been shown to inhibit endothelial cell growth dose-dependently . It also inhibits DNA synthesis of endothelial cells in a thymidine incorporation assays . Furthermore, this compound has an inhibitory effect on endothelial cell cycle progression .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation and internalization of PAR-1 . It also blocks thrombin-induced platelet aggregation and activation of MAPK in HUVECs .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to inhibit endothelial cell growth dose-dependently over a period of 24-96 hours .

Dosage Effects in Animal Models

In animal models, this compound-treated mice were protected against respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections, as indicated by less weight loss and mortality .

Méthodes De Préparation

La synthèse de RWJ-56110 implique plusieurs étapes, notamment la formation de liaisons peptidiques et l'incorporation de divers groupes fonctionnels. La voie synthétique détaillée et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure souhaitée .

Analyse Des Réactions Chimiques

RWJ-56110 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels présents dans le composé.

Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles, qui contribuent à la substitution d'atomes ou de groupes spécifiques au sein de la molécule.

Hydrolyse : Cette réaction implique la dégradation du composé en présence d'eau, conduisant à la formation de produits plus simples

Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans les études portant sur les récepteurs activés par la protéase.

Biologie : Employé dans la recherche sur l'agrégation plaquettaire et l'angiogenèse.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de la thrombose et de la resténose.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activation et l'internalisation du PAR-1. Cette inhibition bloque l'agrégation plaquettaire induite par la thrombine et l'activation de la kinase de protéines activée par les mitogènes (MAPK) dans les cellules endothéliales de la veine ombilicale humaine (HUVECs). De plus, this compound inhibe l'angiogenèse et induit l'apoptose dans les cellules endothéliales .

Comparaison Avec Des Composés Similaires

RWJ-56110 est unique par sa grande sélectivité pour le PAR-1, sans activité au niveau des sous-types PAR-2, PAR-3 ou PAR-4. Les composés similaires comprennent :

U46619 : Un mimétique du thromboxane utilisé dans les études sur l'agrégation plaquettaire.

SFLLRN-NH2 : Un peptide qui active le PAR-1 et est utilisé dans la recherche sur l'agrégation plaquettaire et la signalisation de la thrombine .

This compound se démarque par ses puissants effets inhibiteurs et sa sélectivité, ce qui en fait un outil précieux dans divers domaines de la recherche scientifique.

Propriétés

IUPAC Name |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAWRHBFNDXEU-BCRBLDSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43Cl2F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.